molecular formula C17H20N6O3 B2838420 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide CAS No. 2034552-94-6

4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide

Cat. No.: B2838420
CAS No.: 2034552-94-6
M. Wt: 356.386
InChI Key: SGWFTWUEARFVQQ-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and ethyl acetoacetate, followed by cyclization. This pyrazole derivative is then coupled with the piperazine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling with Pyridine Derivative: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole-piperazine intermediate reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its interactions with specific enzymes and receptors are of particular interest.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide
  • N-(2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxo-4-ethylpiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with both pyrazole and pyridine moieties makes it a versatile scaffold for drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-2-21-9-10-23(16(25)15(21)24)17(26)19-7-8-22-12-14(11-20-22)13-3-5-18-6-4-13/h3-6,11-12H,2,7-10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWFTWUEARFVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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